molecular formula C6H5BCl2O2 B050285 2,5-Dichlorophenylboronic acid CAS No. 135145-90-3

2,5-Dichlorophenylboronic acid

Cat. No.: B050285
CAS No.: 135145-90-3
M. Wt: 190.82 g/mol
InChI Key: NNTFPBXQPOQRBT-UHFFFAOYSA-N
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Description

2,5-Dichlorophenylboronic acid is an organic compound with the molecular formula C6H5BCl2O2. It is a derivative of phenylboronic acid, where two chlorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

2,5-Dichlorophenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in regioselective iodination using silver salts, Pd-catalyzed Suzuki-Miyaura coupling, Rhodium (I)-catalyzed carbonylative cyclization of alkynes, and copper-catalyzed coupling reactions . The primary targets of this compound are the reactants in these reactions.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, in the Suzuki-Miyaura coupling, it forms a complex with a palladium catalyst, which then reacts with an organohalide to form a new carbon-carbon bond . The compound’s boronic acid group plays a crucial role in these reactions, acting as a nucleophile that can form bonds with electrophilic carbon atoms .

Biochemical Pathways

The Suzuki-Miyaura coupling, one of the key reactions involving this compound, is a part of a broader class of reactions known as cross-coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the synthesis of a wide variety of chemical compounds .

Pharmacokinetics

Boronic acids, in general, are known to have good bioavailability and can be absorbed well in the body . They are also known to be relatively stable, which can contribute to their distribution and metabolism .

Result of Action

The primary result of the action of this compound is the formation of new chemical compounds through the reactions it participates in . For example, in the Suzuki-Miyaura coupling, it contributes to the formation of biaryl compounds, which are common structures in many organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling can be affected by the presence of water and oxygen, the temperature, and the pH of the reaction environment . Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

The exact role of 2,5-Dichlorophenylboronic acid in biochemical reactions is not fully understood. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules. They can form reversible covalent bonds with biomolecules containing 1,2 or 1,3-diol functional groups, which are common in carbohydrates and glycoproteins .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Boronic acids are known to influence cell function by interacting with various cellular components. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes and other proteins .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under physiological conditions, and their effects on cellular function can be observed in both in vitro and in vivo studies .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Boronic acids are known to interact with various cellular components, potentially affecting their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds as follows:

    Formation of Grignard Reagent: 2,5-Dichlorobromobenzene is reacted with magnesium in anhydrous ether to form 2,5-dichlorophenylmagnesium bromide.

    Borylation: The Grignard reagent is then treated with trimethyl borate.

    Hydrolysis: The resulting boronate ester is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl compounds, which are valuable in pharmaceuticals and materials science.

    Oxidation: The compound can be oxidized to form 2,5-dichlorophenol.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 2,5-Dichlorophenol.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

2,5-Dichlorophenylboronic acid has numerous applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important intermediates in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    3,5-Dichlorophenylboronic Acid: Similar structure but with chlorine atoms at the 3 and 5 positions, leading to different reactivity and applications.

    2,4-Dichlorophenylboronic Acid: Chlorine atoms at the 2 and 4 positions, affecting its chemical behavior and uses.

Uniqueness: 2,5-Dichlorophenylboronic acid is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and makes it particularly useful in certain synthetic applications, such as the formation of specific biaryl compounds through Suzuki-Miyaura coupling.

Properties

IUPAC Name

(2,5-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFPBXQPOQRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378413
Record name 2,5-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135145-90-3
Record name 2,5-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cold (-78° C.) solution of 2,5-dichloroiodobenzene (50 g) and triisopropoxyborane (46.5 ml) in tetrahydrofuran (500 ml) was added dropwise n-butyllithium in hexane (1.69 M, 119 ml). The mixture was stirred at -78° C. for 30 minutes. The reaction mixture was poured into 2M hydrochloric acid solution (180 ml) and stirred for 10 minutes. The product was extracted with ether (200 ml) 2 times, and the organic layers were combined, washed with brine, dried over magnesium sulfate and evaporated in vacuo. To the residue was added n-hexane (60 ml) and the crystalline was collected, washed with n-hexane and dried to give 2,5-dichlorophenyl-dihydroxyborane (21.0 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
119 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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